3H-Indole, 3,3-dimethyl-2-phenyl-
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Overview
Description
3,3-Dimethyl-2-phenyl-3H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-2-phenyl-3H-indole typically involves the Fischer indole synthesis. This method entails the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions . The process includes the formation of a phenylhydrazone, which undergoes tautomeric conversion to an enehydrazine, followed by a [3,3]-sigmatropic rearrangement to produce the indole structure .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-phenyl-3H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3,3-Dimethyl-2-phenyl-3H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-phenyl-3H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
- 2,3,3-Trimethylindolenine
- Indole-3-acetic acid
- 3,3-Dichloro-3H-indole
Comparison: 3,3-Dimethyl-2-phenyl-3H-indole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,3,3-trimethylindolenine, it has a phenyl group that enhances its aromaticity and potential for electrophilic substitution . Indole-3-acetic acid, a plant hormone, differs significantly in its biological role and applications . The dichloro derivative, while similar in structure, exhibits different reactivity due to the presence of electron-withdrawing chlorine atoms .
Properties
CAS No. |
6636-32-4 |
---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenylindole |
InChI |
InChI=1S/C16H15N/c1-16(2)13-10-6-7-11-14(13)17-15(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
OVNJGKSNDVAJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1C3=CC=CC=C3)C |
Origin of Product |
United States |
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